molecular formula C12H21N5 B12982202 6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine

6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B12982202
M. Wt: 235.33 g/mol
InChI Key: BVHWAGXLGPWANX-UHFFFAOYSA-N
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Description

6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and an isopropyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-isopropylpiperazine can be reacted with a suitable leaving group on the pyrimidine ring.

    Methylation: The final step involves the methylation of the amine group on the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine or piperazine derivatives.

Scientific Research Applications

6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine: can be compared with other similar compounds, such as:

    6-(4-methylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.

    6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.

    6-(4-phenylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but with a phenyl group instead of an isopropyl group.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

N-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C12H21N5/c1-10(2)16-4-6-17(7-5-16)12-8-11(13-3)14-9-15-12/h8-10H,4-7H2,1-3H3,(H,13,14,15)

InChI Key

BVHWAGXLGPWANX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=NC(=C2)NC

Origin of Product

United States

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